Ethylsulfonylacetonitrile
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Overview
Description
Ethylsulfonylacetonitrile is a chemical compound with the molecular formula C4H7NO2S . It has an average mass of 133.169 Da and a monoisotopic mass of 133.019745 Da .
Molecular Structure Analysis
The molecular structure of Ethylsulfonylacetonitrile consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms . The exact arrangement of these atoms in the molecule is not specified in the search results.Physical And Chemical Properties Analysis
Ethylsulfonylacetonitrile has a predicted boiling point of 343.0±25.0 °C and a predicted density of 1±.0.06 g/cm3 .Scientific Research Applications
- ESAN serves as a versatile building block in organic synthesis. Its acetonitrile group allows for nucleophilic reactions, making it useful for constructing nitrogen-containing compounds. Researchers have explored its use in cyanomethylation reactions, where it acts as a source of cyano groups for the synthesis of nitriles and other valuable molecules .
- Due to its good conductivity and eco-friendly features, ESAN finds applications in electrochemical reactions. It can be used to generate nitrogen-containing compounds or nitriles. Researchers have explored its potential in the synthesis of tetrasubstituted olefins and heterocyclic compounds .
- ESAN can participate in catalyzed carbon-heteroatom bond formation. Researchers have investigated its use in amidation reactions, where it facilitates the formation of amide bonds. These reactions are essential in drug discovery and materials science .
- As an organic solvent, ESAN has excellent properties. Its enrichment, low cost, and solvating ability make it a common choice in organic synthesis .
Organic Synthesis and Cyanomethylation
Electrochemical Conversions
Catalysis and Amidation
Solvent Properties and Organic Reactions
Small-Molecule Silicone Surfactants
Safety and Hazards
properties
IUPAC Name |
2-ethylsulfonylacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2S/c1-2-8(6,7)4-3-5/h2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCQAGDGGSOQGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethylsulfonylacetonitrile |
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